Gardenin A is a natural product found in Murraya exotica, Gardenia resinifera, and other organisms with data available.
Gardenin A
CAS No.: 21187-73-5
Cat. No.: VC21340399
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21187-73-5 |
---|---|
Molecular Formula | C21H22O9 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | 5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3 |
Standard InChI Key | MQBFFYQCZCKSBX-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Pharmacological Activities
Neuroprotective Effects
Gardenin A has demonstrated significant neuroprotective effects in both invertebrate and mammalian models of Parkinson's disease. In the Drosophila model, GA showed protective effects against paraquat-induced parkinsonian symptoms, improving survival rates and mobility while preserving dopaminergic neurons . These findings were extended to mammalian systems, where GA treatment in A53T alpha-synuclein overexpressing (A53TSyn) mice resulted in improvements in both cognitive and motor functions .
The neuroprotective effects of Gardenin A are particularly evident in its ability to preserve dopaminergic neurons. In Drosophila models, GA pretreatment rescued specific clusters of dopaminergic neurons (DA) in the protocerebral posterior median (PPM) and protocerebral posterior lateral (PPL1) regions that were otherwise susceptible to paraquat-induced degeneration . Similarly, in mouse models, GA attenuated the reduction in tyrosine hydroxylase (TH) expression in the striatum, indicating preservation of dopaminergic function .
Anti-inflammatory Properties
A key aspect of Gardenin A's therapeutic potential lies in its anti-inflammatory activities. Chronic neuroinflammation plays a critical role in the pathogenesis of neurodegenerative disorders, including Parkinson's disease, making it an important target for therapeutic intervention. GA has been shown to modulate neuroinflammatory responses by downregulating the NFκB signaling pathway.
In Drosophila models, GA reduced the levels of relish transcripts, which encode the Drosophila orthologue of mammalian NFκB . This effect was crucial for GA-mediated protection, as demonstrated by the lack of protective effects in relish-null mutant flies. In mouse models, GA decreased the expression of NFκB-dependent pro-inflammatory genes in the cortex, further supporting its anti-inflammatory mechanism .
Antioxidant Activities
Oxidative stress is a major contributor to neurodegeneration in Parkinson's disease and other neurological disorders. Gardenin A exhibits significant antioxidant activities that contribute to its neuroprotective effects. Research has shown that GA activates the NRF2-regulated antioxidant pathway in both Drosophila and mouse models of PD .
In A53T alpha-synuclein overexpressing mice, GA treatment increased cortical expression of NRF2-regulated antioxidant genes . This upregulation of endogenous antioxidant defense mechanisms represents an important mechanism by which GA mitigates oxidative stress-induced neuronal damage.
Other Pharmacological Effects
Beyond its neuroprotective, anti-inflammatory, and antioxidant properties, Gardenin A also exhibits other neuropharmacological effects. Research has indicated that GA possesses sedative, anxiolytic, antidepressant, and anticonvulsant properties in mouse models . These diverse neuropharmacological effects suggest potential applications beyond neurodegenerative disorders, possibly extending to psychiatric conditions and seizure disorders.
Mechanism of Action
Gardenin A appears to exert its neuroprotective effects through multiple mechanisms, targeting key pathological processes involved in neurodegeneration. The available research findings suggest that GA's mechanism of action involves:
-
Activation of the NRF2-regulated antioxidant pathway, enhancing endogenous antioxidant defenses
-
Inhibition of the NFκB-dependent pro-inflammatory pathway, reducing neuroinflammation
-
Modulation of cellular death responses, promoting neuronal survival
-
Reduction of phosphorylated alpha-synuclein levels, potentially mitigating protein aggregation
-
Preservation of tyrosine hydroxylase expression, maintaining dopaminergic neuron function
-
Modulation of the lipid profile in brain tissue, possibly affecting membrane integrity and signaling
This multi-faceted mechanism of action positions Gardenin A as a promising therapeutic candidate, as it addresses multiple aspects of neurodegenerative pathology simultaneously.
Research Findings in Animal Models
Studies in Drosophila Models
Drosophila models have provided valuable insights into the neuroprotective effects of Gardenin A against environmental toxin-induced parkinsonism. Research has shown that GA pretreatment significantly improved survival, mobility, and dopaminergic neuron preservation in flies exposed to paraquat, a herbicide associated with increased risk of Parkinson's disease .
Table 1: Effects of Gardenin A in Drosophila Paraquat-Induced PD Model
Parameter | Control | Paraquat-Exposed | Paraquat + GA | Significance |
---|---|---|---|---|
Survival | Normal | Reduced | Improved | p < 0.01 |
Mobility | Normal | Defective | Improved | p < 0.01 |
PPM DA neurons (count) | 8.4 | 4.2 | 6.9 | p < 0.01 |
PPL1 DA neurons (count) | 11 | 6.8 | 9.4 | p < 0.01 |
Relish transcript levels | 1.0-fold | 2.9-fold | 1.5-fold | Significant |
The study also demonstrated the structural specificity of GA's effects, as the structurally related flavonoid, Gardenin B (GB), failed to provide similar neuroprotective benefits. This suggests that specific structural features of GA are critical for its therapeutic activity .
Importantly, the research confirmed the bioavailability of GA in Drosophila heads after oral administration using ultra-performance liquid chromatography and mass spectrometry, demonstrating that GA can reach the central nervous system at pharmacologically relevant concentrations .
Studies in Mouse Models
The neuroprotective effects of Gardenin A observed in Drosophila models have been further validated in mammalian systems, specifically in A53T alpha-synuclein overexpressing (A53TSyn) mice. This mouse model expresses the human A53T mutant form of alpha-synuclein, which is associated with familial Parkinson's disease, providing a valuable platform to assess GA's effects on synucleinopathy-related pathology .
In a key study, A53T alpha-synuclein overexpressing mice were treated orally with GA at doses of 0, 25, or 100 mg/kg for 4 weeks. The results demonstrated dose-dependent effects of GA on various parameters of neurodegeneration .
Table 2: Effects of Gardenin A in A53T Alpha-Synuclein Mice
Parameter | Control (C57BL6) | A53TSyn + Vehicle | A53TSyn + GA (25 mg/kg) | A53TSyn + GA (100 mg/kg) |
---|---|---|---|---|
Associative memory | Normal | Impaired | Moderately improved | Significantly improved |
Mobility | Normal | Abnormal | Moderately improved | Significantly improved |
Gait | Normal | Abnormal | Moderately improved | Significantly improved |
Phosphorylated α-synuclein (cortex) | Low | Elevated | Moderately reduced | Significantly reduced |
Phosphorylated α-synuclein (hippocampus) | Low | Elevated | Moderately reduced | Significantly reduced |
Tyrosine hydroxylase expression (striatum) | Normal | Reduced | Moderately increased | Significantly increased |
NRF2-regulated antioxidant genes (cortex) | Baseline | Altered | Moderately increased | Significantly increased |
NFκB-dependent inflammatory genes (cortex) | Baseline | Elevated | Moderately decreased | Significantly decreased |
The study demonstrated that treatment with 100 mg/kg GA improved associative memory and decreased abnormalities in mobility and gait in A53TSyn mice. GA treatment also reduced cortical and hippocampal levels of phosphorylated alpha-synuclein (pSyn) and attenuated the reduction in tyrosine hydroxylase (TH) expression in the striatum .
Additionally, GA increased cortical expression of NRF2-regulated antioxidant genes and decreased expression of NFκB-dependent pro-inflammatory genes. The compound was readily detectable in the brains of treated mice, confirming its ability to cross the blood-brain barrier. Furthermore, GA modulated the lipid profile in the deep gray brain tissue of treated animals, suggesting potential effects on membrane integrity and signaling .
Future Research Directions
While the current research on Gardenin A is promising, several areas warrant further investigation:
-
Complete characterization of the chemical properties and structure-activity relationships of GA to optimize its pharmacological profile
-
Expanded research on GA's effects in diverse models of neurodegenerative disorders beyond Parkinson's disease
-
Detailed pharmacokinetic studies to optimize dosing regimens and delivery methods
-
Investigation of potential synergistic effects with existing therapies for neurodegenerative disorders
-
Exploration of GA's long-term safety profile and potential toxicity
-
Development of synthetic analogs with enhanced therapeutic properties
-
Evaluation of GA's effects in additional animal models of PD to confirm neuroprotective activity
As noted in the research: "While the beneficial effects of GA on cognitive deficits, motor dysfunction and PD pathology are promising, future studies are needed to further fully elucidate the mechanism of action of GA, optimizing dosing and confirm these effects in other PD models."
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume